molecular formula C7H4Br2ClF B13115543 5-Bromo-2-chloro-4-fluorobenzyl bromide

5-Bromo-2-chloro-4-fluorobenzyl bromide

Katalognummer: B13115543
Molekulargewicht: 302.36 g/mol
InChI-Schlüssel: JIWPXBNWTTYGIG-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-Bromo-2-chloro-4-fluorobenzyl bromide is an organic compound with the molecular formula C7H4Br2ClF. It is a substituted benzyl bromide, characterized by the presence of bromine, chlorine, and fluorine atoms on the benzene ring. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and pharmaceuticals.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

5-Bromo-2-chloro-4-fluorobenzyl bromide can be synthesized through several methods. One common method involves the bromination of 2-chloro-4-fluorotoluene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs under mild conditions, with the temperature maintained around 60-80°C .

Industrial Production Methods

In industrial settings, the production of this compound may involve a multi-step process starting from readily available raw materials. The process includes steps such as halogenation, purification, and crystallization to obtain the final product with high purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-Bromo-2-chloro-4-fluorobenzyl bromide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide yields 5-bromo-2-chloro-4-fluorobenzyl azide, while electrophilic aromatic substitution with nitric acid produces 5-bromo-2-chloro-4-fluoronitrobenzene .

Wissenschaftliche Forschungsanwendungen

5-Bromo-2-chloro-4-fluorobenzyl bromide has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is utilized in the development of bioactive molecules and as a labeling reagent in biochemical assays.

    Medicine: It serves as an intermediate in the synthesis of therapeutic agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is employed in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 5-Bromo-2-chloro-4-fluorobenzyl bromide involves its reactivity as an electrophile. The bromine atom attached to the benzyl group is highly reactive and can be displaced by nucleophiles, leading to the formation of various substituted products. This reactivity is exploited in synthetic chemistry to create diverse compounds with specific biological or chemical properties .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

5-Bromo-2-chloro-4-fluorobenzyl bromide is unique due to the specific arrangement of bromine, chlorine, and fluorine atoms on the benzene ring. This unique structure imparts distinct reactivity and properties, making it valuable in the synthesis of specialized compounds and in various research applications .

Eigenschaften

Molekularformel

C7H4Br2ClF

Molekulargewicht

302.36 g/mol

IUPAC-Name

1-bromo-5-(bromomethyl)-4-chloro-2-fluorobenzene

InChI

InChI=1S/C7H4Br2ClF/c8-3-4-1-5(9)7(11)2-6(4)10/h1-2H,3H2

InChI-Schlüssel

JIWPXBNWTTYGIG-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1Br)F)Cl)CBr

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.